molecular formula C12H12ClNO2 B8341062 N-[(2-chloro-4-formylphenyl)methyl]cyclopropanecarboxamide

N-[(2-chloro-4-formylphenyl)methyl]cyclopropanecarboxamide

Cat. No. B8341062
M. Wt: 237.68 g/mol
InChI Key: ROJKYCXUBXSDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-chloro-4-formylphenyl)methyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C12H12ClNO2 and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(2-chloro-4-formylphenyl)methyl]cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-chloro-4-formylphenyl)methyl]cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[(2-chloro-4-formylphenyl)methyl]cyclopropanecarboxamide

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

N-[(2-chloro-4-formylphenyl)methyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H12ClNO2/c13-11-5-8(7-15)1-2-10(11)6-14-12(16)9-3-4-9/h1-2,5,7,9H,3-4,6H2,(H,14,16)

InChI Key

ROJKYCXUBXSDRU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2=C(C=C(C=C2)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a solution of 2.20 g of N-[(2-chloro-4-iodophenyl)methyl]cyclopropanecarboxamide and 0.57 g of sodium formate in 20 mL of N,N-dimethylformamide in an autoclave, 0.26 g of dichlorobis(triphenylphosphine) palladium (II) was added, and stirred under carbon monoxide atmosphere of 1.5 MPa at 90° C. for 1 hour. After the completion of the reaction, the reaction mixture was left and cooled to room temperature, and diluted with 60 mL of ethyl acetate and washed with water (30 mL×2). The organic phase was dehydrated with and dried over saturated sodium chloride aqueous solution and anhydrous magnesium sulfate in that order, the solvent was distilled off under reduced pressure. The residue was purified with silica gel column chromatography that was eluted with ethyl acetate to obtain 1.20 g of the aimed product as white crystal.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine) palladium (II)
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

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